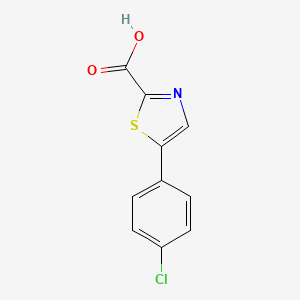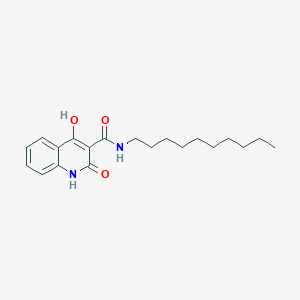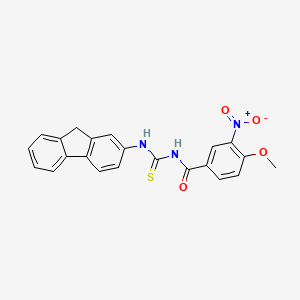![molecular formula C17H23NO3 B12451934 N-[(4-methylcyclohexyl)carbonyl]phenylalanine](/img/structure/B12451934.png)
N-[(4-methylcyclohexyl)carbonyl]phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-methylcyclohexyl)carbonyl]phenylalanine is a compound that belongs to the class of amino acid derivatives. It is known for its potential applications in various fields, including medicinal chemistry and pharmaceutical research. The compound is characterized by the presence of a phenylalanine moiety linked to a 4-methylcyclohexylcarbonyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methylcyclohexyl)carbonyl]phenylalanine typically involves the reaction of 4-methylcyclohexylcarbonyl chloride with phenylalanine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Preparation of 4-methylcyclohexylcarbonyl chloride: This intermediate is prepared by reacting 4-methylcyclohexanol with thionyl chloride.
Coupling Reaction: The 4-methylcyclohexylcarbonyl chloride is then reacted with phenylalanine in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and yield. Key steps include the preparation of intermediates, coupling reactions, and purification processes to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(4-methylcyclohexyl)carbonyl]phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenylalanine moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Substituted phenylalanine derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(4-methylcyclohexyl)carbonyl]phenylalanine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in protein modification and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including as a hypoglycemic agent.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of N-[(4-methylcyclohexyl)carbonyl]phenylalanine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nateglinide: A similar compound with a different cyclohexyl group.
Glimepiride: Another compound with a similar structure but different functional groups.
Uniqueness
N-[(4-methylcyclohexyl)carbonyl]phenylalanine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to interact with specific enzymes and its potential therapeutic applications make it a compound of interest in scientific research.
Eigenschaften
Molekularformel |
C17H23NO3 |
|---|---|
Molekulargewicht |
289.4 g/mol |
IUPAC-Name |
2-[(4-methylcyclohexanecarbonyl)amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C17H23NO3/c1-12-7-9-14(10-8-12)16(19)18-15(17(20)21)11-13-5-3-2-4-6-13/h2-6,12,14-15H,7-11H2,1H3,(H,18,19)(H,20,21) |
InChI-Schlüssel |
FBGMUFZAKUYSRD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]acetate](/img/structure/B12451853.png)
![2-fluoro-N-{[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12451855.png)

![3-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B12451885.png)
![2-(4-cyclohexylphenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B12451893.png)


![N-[2-(benzylamino)-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl]propanamide](/img/structure/B12451908.png)
![(3-Fluorophenyl)[4-(4-nitro-3-{[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]amino}phenyl)piperazin-1-yl]methanone](/img/structure/B12451912.png)
![2-[(3,4,5-Trimethoxyphenyl)methylideneamino]isoindole-1,3-dione](/img/structure/B12451922.png)


![2-bromo-4-chloro-6-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}phenol](/img/structure/B12451953.png)
![N',N''-[oxybis(benzene-4,1-diylcarbonyl)]bis[3-(4-nitrophenoxy)benzohydrazide]](/img/structure/B12451963.png)
